2-(1-(4-bromobenzyl)-1H-indol-2-yl)-5-isopropyl-1,3,4-oxadiazole
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE is a complex organic compound that features a combination of indole and oxadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole nucleus, known for its biological activity, and the oxadiazole ring, known for its stability and versatility, makes this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole and oxadiazole precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities associated with the indole and oxadiazole rings.
Materials Science: The stability and electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Researchers explore its role in modulating biological pathways and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing pathways related to cell proliferation and apoptosis. The oxadiazole ring contributes to the compound’s stability and ability to interact with enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and oxadiazole-containing molecules:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit diverse biological activities.
Oxadiazole Derivatives: Molecules such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole are structurally similar and are studied for their electronic properties and biological activities.
Properties
Molecular Formula |
C20H18BrN3O |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18BrN3O/c1-13(2)19-22-23-20(25-19)18-11-15-5-3-4-6-17(15)24(18)12-14-7-9-16(21)10-8-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
JNNSRJIJARDKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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